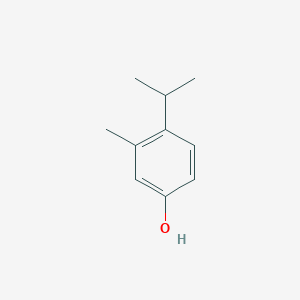

o-Cymen-5-ol

Description

The CIR Expert panel concludes Sodium p-Chloro-m-Cresol, p-Chloro-m-Cresol, Chlorothymol, m-Cresol, o-Cresol, Isopropyl Cresols, Thymol, o-Cymen-5-ol, Cavacrol are safe at concentrations up to 0.5% in cosmetics; however, the available data are insufficient to support the safety of p-Cresol and Mixed Cresols for use in cosmetic products.

structure in first source

Properties

IUPAC Name |

3-methyl-4-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-7(2)10-5-4-9(11)6-8(10)3/h4-7,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJALWSVNUBBQRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10186026 | |

| Record name | o-Cymen-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3228-02-2 | |

| Record name | 3-Methyl-4-isopropylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3228-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Cymen-5y-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003228022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Cymen-5-ol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15901 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Isopropyl-3-methylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62111 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | o-Cymen-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-CYMEN-5-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H41B6Q1I9L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

spectroscopic analysis of o-Cymen-5-ol (NMR, IR, Mass Spec)

Introduction

o-Cymen-5-ol (IUPAC name: 4-isopropyl-3-methylphenol) is a substituted phenol with a molecular formula of C₁₀H₁₄O and a monoisotopic mass of 150.1045 g/mol . It is an isomer of thymol and carvacrol and finds applications in cosmetics as a preservative and in various other industries. A thorough understanding of its molecular structure is crucial for its application and development. This technical guide provides a detailed analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The presented data, including predicted NMR shifts and expected IR absorptions, serves as a valuable resource for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data

The proton NMR (¹H NMR) spectrum provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. The predicted ¹H NMR data for this compound in a typical deuterated solvent (e.g., CDCl₃) is summarized in the table below.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.9 - 7.1 | d | 1H | Ar-H |

| ~6.6 - 6.8 | d | 1H | Ar-H |

| ~6.5 - 6.7 | s | 1H | Ar-H |

| ~4.5 - 5.5 | s (broad) | 1H | -OH |

| ~3.0 - 3.4 | sept | 1H | -CH(CH₃)₂ |

| ~2.2 | s | 3H | Ar-CH₃ |

| ~1.2 | d | 6H | -CH(CH₃)₂ |

Note: Predicted chemical shifts can vary slightly depending on the solvent and the prediction algorithm used. 'd' denotes a doublet, 's' a singlet, and 'sept' a septet.

Predicted ¹³C NMR Data

The carbon-13 NMR (¹³C NMR) spectrum provides information about the different carbon environments in a molecule. The predicted ¹³C NMR data for this compound is presented below.

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~150 - 155 | C-OH (aromatic) |

| ~135 - 140 | C-isopropyl (aromatic) |

| ~130 - 135 | C-CH₃ (aromatic) |

| ~125 - 130 | CH (aromatic) |

| ~115 - 120 | CH (aromatic) |

| ~110 - 115 | CH (aromatic) |

| ~30 - 35 | -CH(CH₃)₂ |

| ~20 - 25 | -CH(CH₃)₂ |

| ~15 - 20 | Ar-CH₃ |

Note: These are predicted values and may differ from experimental results.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is particularly useful for identifying functional groups.

Expected IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its phenolic and alkyl-substituted aromatic structure.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200 - 3600 (broad) | O-H stretch | Phenolic -OH |

| 3000 - 3100 | C-H stretch | Aromatic C-H |

| 2850 - 2960 | C-H stretch | Aliphatic C-H |

| 1500 - 1600 | C=C stretch | Aromatic ring |

| 1450 - 1480 | C-H bend | Aliphatic C-H |

| 1150 - 1250 | C-O stretch | Phenolic C-O |

| 800 - 900 | C-H bend (out-of-plane) | Aromatic C-H |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization (EI) is a common method that often leads to characteristic fragmentation patterns, providing valuable structural information.

Mass Spectrometry Data and Fragmentation Analysis

The mass spectrum of this compound (under EI conditions) would exhibit a molecular ion peak and several fragment ions. The NIST WebBook provides an experimental mass spectrum for 3-Methyl-4-isopropylphenol.[1]

| m/z | Relative Intensity | Proposed Fragment |

| 150 | High | [M]⁺ (Molecular Ion) |

| 135 | High | [M - CH₃]⁺ |

| 107 | Moderate | [M - C₃H₇]⁺ or subsequent fragmentation |

| 91 | Moderate | Tropylium ion [C₇H₇]⁺ |

| 77 | Low | Phenyl cation [C₆H₅]⁺ |

The fragmentation of phenols is well-documented.[2][3] For this compound, the molecular ion [C₁₀H₁₄O]⁺ would be prominent. A common fragmentation pathway for alkylphenols is the benzylic cleavage, leading to the loss of a methyl group (CH₃) to form a stable ion at m/z 135.[4][5] Loss of the isopropyl group (C₃H₇) can also occur.

Experimental Protocols

The following are general methodologies for obtaining the spectroscopic data discussed.

NMR Sample Preparation and Analysis

-

Sample Preparation : Dissolve 5-25 mg of this compound in approximately 0.6-1.0 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Referencing : Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition : Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Attenuated Total Reflectance (ATR) - FTIR Spectroscopy

-

Background Collection : Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental interferences.

-

Sample Application : Place a small amount of solid this compound directly onto the ATR crystal. Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition : Collect the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Processing : The resulting spectrum is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction : Introduce a small amount of the volatile this compound sample into the ion source of the mass spectrometer, often via a gas chromatograph (GC-MS) for pure samples.

-

Ionization : Bombard the sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis : The resulting positively charged ions are accelerated and separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge (m/z) ratio.

-

Detection : The abundance of each ion is measured by a detector, generating a mass spectrum which is a plot of relative intensity versus m/z.

Workflow for Spectroscopic Analysis

The logical flow from sample preparation to structural elucidation using multiple spectroscopic techniques is crucial for a comprehensive analysis.

References

An In-depth Technical Guide to the Antimicrobial Mechanism of Action of o-Cymen-5-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

o-Cymen-5-ol, a substituted phenolic compound, is a broad-spectrum antimicrobial agent with established efficacy against a wide range of bacteria and fungi.[1][2] This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, intended for researchers, scientists, and professionals in drug development. This document synthesizes available quantitative data, details relevant experimental methodologies, and visually represents the proposed antimicrobial actions and experimental workflows. While the precise molecular targets are an area of ongoing investigation, this guide consolidates the existing evidence for its effects on microbial structures and metabolic processes.

Introduction to this compound

This compound (4-isopropyl-3-methylphenol) is an isomer of thymol and is utilized as a preservative in cosmetics and an active ingredient in oral care products.[1][3] Its chemical structure, characterized by a hydroxyl group attached to a benzene ring, is typical of phenolic compounds with antimicrobial properties. It is effective against various microorganisms, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Candida albicans.[1] Notably, it often exhibits synergistic antimicrobial effects when formulated with zinc salts.[3][4][5]

Core Antimicrobial Mechanisms

The antimicrobial activity of this compound is believed to be multifactorial, primarily targeting the microbial cell membrane and key metabolic functions. The lipophilic nature of the molecule facilitates its interaction with the lipid-rich structures of microbial cells.

Disruption of Cell Membrane Integrity

While direct studies on this compound's specific membrane interaction are not extensively detailed in the available literature, the mechanism can be inferred from the behavior of similar phenolic compounds. The primary mode of action is likely the disruption of the cytoplasmic membrane, leading to a loss of structural integrity and function. This disruption can result in:

-

Increased Permeability: The partitioning of this compound into the lipid bilayer disrupts the packing of phospholipids, increasing the permeability of the membrane to ions and other small molecules. This leads to a dissipation of the proton motive force, which is critical for ATP synthesis and transport processes.

-

Leakage of Intracellular Components: Severe membrane damage can cause the leakage of essential cytoplasmic contents, such as ions, ATP, and nucleic acids, ultimately leading to cell death.

Inhibition of Metabolic Pathways

This compound has been shown to interfere with microbial metabolic processes. A key documented effect is the inhibition of glycolysis.

-

Glycolysis Inhibition: Studies on Streptococcus mutans have demonstrated that this compound can inhibit acid production, a key feature of glycolysis.[3] This inhibition is additive when used in combination with zinc.[3][4][5] By disrupting this central metabolic pathway, this compound can significantly impair the energy production and growth of susceptible microorganisms.

Potential for Enzyme Inhibition

While specific enzymatic targets of this compound are not yet fully elucidated, it is plausible that it may interfere with the function of various microbial enzymes, a common mechanism for phenolic compounds.[5] This could include enzymes involved in cell wall synthesis, protein synthesis, or other essential metabolic pathways. However, in studies comparing its effect with zinc on Porphyromonas gingivalis, zinc was found to be a more potent inhibitor of protease activity, with no significant inhibition observed by this compound alone.[3]

Quantitative Data on Antimicrobial Efficacy

The antimicrobial efficacy of this compound has been quantified using standard microbiological metrics such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the available data from a key study.

Table 1: MIC and MBC of this compound against Various Microorganisms [3][4]

| Microorganism | MIC (mM) | MBC (mM) |

| Streptococcus mutans | 1.7 - 3.4 | 3.4 - 6.7 |

| Actinomyces viscosus | 1.7 - 3.4 | 3.4 - 6.7 |

| Porphyromonas gingivalis | 1.7 - 3.4 | 3.4 - 6.7 |

| Fusobacterium nucleatum | 1.7 - 3.4 | 3.4 - 6.7 |

| Candida albicans | 1.7 - 3.4 | 3.4 - 6.7 |

Table 2: Synergistic MIC of this compound with Zinc Gluconate [3][4]

| Microorganism | This compound MIC (mM) | Zinc Gluconate MIC (mM) |

| Porphyromonas gingivalis | 0.42 | 0.69 |

| Fusobacterium nucleatum | 0.42 | 0.69 |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for determining the antimicrobial activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is based on the broth microdilution method.

-

Materials:

-

96-well microtiter plates

-

Test microorganism cultures

-

Appropriate broth medium (e.g., Brain Heart Infusion broth)

-

This compound stock solution

-

Sterile deionized water

-

Incubator

-

-

Procedure:

-

Prepare serial two-fold dilutions of the this compound stock solution in sterile deionized water in the wells of a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism to achieve a final concentration of approximately 1 x 10^6 cells/mL.

-

Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

-

Incubate the plates under appropriate conditions for the test microorganism (e.g., aerobically or anaerobically for 24-48 hours).

-

The MIC is determined as the lowest concentration of this compound that shows no visible growth.

-

To determine the MBC, subculture a small aliquot from the wells with no visible growth onto an appropriate agar medium.

-

Incubate the agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

-

Visualizations: Diagrams and Workflows

The following diagrams, generated using Graphviz, illustrate the proposed mechanisms of action and experimental workflows.

Conclusion and Future Directions

This compound is a versatile antimicrobial agent with a likely mechanism of action centered on the disruption of microbial cell membranes and the inhibition of key metabolic pathways such as glycolysis. The available data robustly supports its efficacy, particularly in synergistic combination with zinc. However, to fully exploit its therapeutic and preservative potential, further research is warranted.

Future investigations should focus on:

-

Elucidating specific molecular targets: Identifying the precise membrane components and enzymes that this compound interacts with.

-

Investigating the potential for resistance development: Understanding the mechanisms by which microorganisms might develop resistance to this compound.

-

Exploring a wider range of microbial species: Expanding the quantitative efficacy data to include a broader array of clinically and industrially relevant microorganisms.

A deeper understanding of its mechanism of action will facilitate the development of more effective antimicrobial formulations and strategies to combat microbial contamination and infection.

References

- 1. us.typology.com [us.typology.com]

- 2. nbinno.com [nbinno.com]

- 3. Antimicrobial effects of this compound and zinc, alone & in combination in simple solutions and toothpaste formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial effects of this compound and zinc, alone & in combination in simple solutions and toothpaste formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In Vitro Cytotoxicity of o-Cymen-5-ol on Human Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Cymen-5-ol, also known as 4-isopropyl-3-methylphenol, is a substituted phenol and an isomer of thymol, widely utilized as a preservative in cosmetic and personal care products due to its antibacterial and antifungal properties.[1][2] It is effective against a range of microorganisms, contributing to the shelf-life and safety of formulations.[1][2] While its use in cosmetics is regulated, with a maximum permitted concentration of 0.1% in the European Union, a comprehensive understanding of its in vitro cytotoxic effects on various human cell lines is crucial for a complete safety assessment and for exploring potential therapeutic applications.[1][2]

This technical guide provides an in-depth overview of the methodologies used to assess the in vitro cytotoxicity of this compound on key human cell lines, including HaCaT (keratinocytes), A549 (lung carcinoma), HepG2 (liver carcinoma), MCF-7 (breast cancer), and PC-3 (prostate cancer). Due to a lack of publicly available quantitative cytotoxicity data (e.g., IC50 values) specifically for this compound on these cell lines, this document focuses on the standardized experimental protocols and the potential mechanisms of cytotoxicity that would be investigated in such studies.

Summary of Available Toxicological Data

The Cosmetic Ingredient Review (CIR) Expert Panel has reviewed the safety of this compound. An initial report in 1984 deemed the available data insufficient to conclude on its safety.[3] However, a subsequent review in 2006, which considered additional data, concluded that this compound is safe for use in cosmetics at concentrations up to 0.5%.[4] The safety assessments by regulatory bodies have primarily focused on its use as a cosmetic preservative, and detailed in vitro cytotoxicity studies on a wide range of human cell lines are not extensively documented in the public domain. Animal studies have indicated low acute oral and dermal toxicity.[5]

Experimental Protocols for In Vitro Cytotoxicity Assessment

Standardized assays are employed to determine the cytotoxic potential of a compound by measuring the degree of cell death or inhibition of cell proliferation. The following protocols are standard methods that would be utilized to evaluate the in vitro cytotoxicity of this compound.

Cell Lines and Culture Conditions

-

HaCaT (Human Keratinocyte Cell Line): An immortalized, non-tumorigenic cell line representing the primary cell type of the epidermis. Cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

A549 (Human Lung Carcinoma Cell Line): A model for alveolar epithelial cells. Cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

HepG2 (Human Liver Carcinoma Cell Line): A well-differentiated cell line used as a model for liver function and toxicity studies. Cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.

-

MCF-7 (Human Breast Cancer Cell Line): An estrogen-receptor-positive cell line widely used in breast cancer research. Cultured in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 0.01 mg/mL bovine insulin.

-

PC-3 (Human Prostate Cancer Cell Line): An androgen-independent prostate cancer cell line. Cultured in F-12K Medium supplemented with 10% FBS and 1% penicillin-streptomycin.

All cell lines are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assays

This colorimetric assay is a widely used method to assess cell viability. It measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (typically in a logarithmic series) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

The SRB assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.

Protocol:

-

Seed and treat cells with this compound as described for the MTT assay.

-

After the incubation period, fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Wash the plates with water and air dry.

-

Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes.

-

Wash the plates with 1% acetic acid to remove unbound dye and air dry.

-

Solubilize the bound dye with 10 mM Tris base solution.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate cell viability and IC50 values.

Potential Mechanisms of Cytotoxicity

The cytotoxic effects of chemical compounds are often mediated through specific signaling pathways that lead to different forms of cell death, primarily apoptosis and necrosis.

Apoptosis (Programmed Cell Death)

Apoptosis is a highly regulated process of cell self-destruction. It is characterized by morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. Key molecular events include the activation of a cascade of enzymes called caspases.

-

Intrinsic Pathway (Mitochondrial Pathway): Triggered by cellular stress, leading to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and subsequently the executioner caspase-3.

-

Extrinsic Pathway (Death Receptor Pathway): Initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of caspase-8 and subsequently caspase-3.

Necrosis (Unprogrammed Cell Death)

Necrosis is a form of cell death that results from acute cellular injury. It is characterized by cell swelling, rupture of the plasma membrane, and release of intracellular contents, leading to inflammation.

Data Presentation

While specific quantitative data for this compound is not available in the cited literature, the following tables provide a template for how such data would be presented.

Table 1: Hypothetical IC50 Values of this compound on Human Cell Lines after 48h Exposure

| Cell Line | IC50 (µM) | Assay Method |

| HaCaT | Data not available | MTT |

| A549 | Data not available | SRB |

| HepG2 | Data not available | MTT |

| MCF-7 | Data not available | SRB |

| PC-3 | Data not available | MTT |

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Testing

Caption: General experimental workflow for determining the in vitro cytotoxicity of a test compound.

General Apoptotic Signaling Pathways

Caption: Simplified overview of the intrinsic and extrinsic apoptosis signaling pathways.

Conclusion

This technical guide outlines the standard methodologies for assessing the in vitro cytotoxicity of this compound on various human cell lines. While specific data on its cytotoxic effects are limited in the public domain, the described protocols for cell culture and cytotoxicity assays (MTT, SRB) provide a robust framework for such investigations. Understanding the potential mechanisms of cell death, such as apoptosis and necrosis, through further molecular assays would provide a more complete picture of its cellular effects. The provided workflows and pathway diagrams serve as a guide for researchers planning to undertake such studies. Further research is warranted to generate specific quantitative data on the cytotoxicity of this compound to enhance its safety profile and explore any potential therapeutic applications.

References

- 1. us.typology.com [us.typology.com]

- 2. uk.typology.com [uk.typology.com]

- 3. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 4. Final report on the safety assessment of sodium p-chloro-m-cresol, p-chloro-m-cresol, chlorothymol, mixed cresols, m-cresol, o-cresol, p-cresol, isopropyl cresols, thymol, this compound, and carvacrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

o-Cymen-5-ol: A Technical Guide to its Historical Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of o-Cymen-5-ol (4-isopropyl-3-methylphenol), a synthetic phenolic compound first developed in 1954 as an analog of thymol.[1][2][3][4] Initially recognized for its potent antimicrobial properties, its application has expanded from a preservative in cosmetic and personal care products to a compound of interest for its broader biological activities, including anti-inflammatory and antioxidant effects. This document details the historical context of its discovery, outlines its synthesis methodologies, presents quantitative data on its antimicrobial efficacy, and explores its known mechanisms of action. Detailed experimental protocols for key assays are provided, and logical relationships and experimental workflows are visualized through diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Historical Discovery and Initial Characterization

This compound, scientifically known as 4-isopropyl-3-methylphenol, was first synthesized in 1954 as a homologue of the naturally occurring monoterpenoid phenol, thymol.[1][2][3][4] The impetus for its creation was the pursuit of synthetic analogs of natural compounds with potent biological activities and favorable physicochemical properties for various applications.

While the specific seminal publication from 1954 remains elusive in readily available literature, the historical context points to a period of active research into phenolic compounds for their antiseptic and preservative qualities. Early characterization of this compound revealed it to be a white, crystalline solid with a faint, pleasant aromatic odor.[1][3] Its chemical formula is C₁₀H₁₄O, and its structure is characterized by a phenol ring with methyl and isopropyl substituents.

Synonyms: 4-Isopropyl-3-methylphenol, 3-Methyl-4-isopropylphenol, p-Thymol, Biosol, IPMP (Isopropyl methylphenol).

Synthesis of this compound: A Historical Perspective

The primary historical method for the synthesis of this compound involves the isopropylation of m-cresol. This process typically utilizes propylene as the isopropylating agent in the presence of an acid catalyst.

Experimental Protocol: Synthesis of 4-isopropyl-3-methylphenol from m-cresol and propylene

This protocol is a generalized representation based on historical patent literature.

Materials:

-

m-Cresol

-

Propylene gas

-

Acid catalyst (e.g., sulfuric acid, phosphoric acid, or a solid acid catalyst like alumina)

-

Solvent (optional, e.g., a non-polar organic solvent)

-

Reaction vessel equipped with a gas inlet, stirrer, and temperature control

-

Distillation apparatus

-

Crystallization apparatus

Procedure:

-

m-Cresol and the acid catalyst are charged into the reaction vessel. If a solvent is used, it is also added at this stage.

-

The reaction mixture is heated to the desired temperature, typically ranging from 100 to 250°C, depending on the catalyst used.

-

Propylene gas is bubbled through the reaction mixture with vigorous stirring. The pressure is maintained at a specific level to ensure an adequate supply of the reactant.

-

The reaction is monitored for the consumption of m-cresol and the formation of the product mixture.

-

Upon completion, the reaction mixture is cooled, and the catalyst is separated by filtration or washing.

-

The resulting crude product, a mixture of isomers including this compound (p-thymol), o-thymol, and m-thymol, is then subjected to fractional distillation to separate the isomers based on their boiling points.

-

The fraction containing this compound is collected and further purified by crystallization from a suitable solvent to yield the final product.

References

An In-Depth Technical Guide on the Interaction of o-Cymen-5-ol with Microbial Cell Membranes

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Cymen-5-ol, also known as 4-isopropyl-3-methylphenol, is a substituted phenolic compound and an isomer of thymol.[1][2] It is a crystalline solid that is sparingly soluble in water and is utilized in a variety of cosmetic and oral care products for its broad-spectrum antimicrobial properties against bacteria, yeasts, and fungi.[1][3][4] This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with microbial cell membranes, its antimicrobial efficacy, and detailed experimental protocols for its investigation. While direct research on the specific membrane interactions of this compound is limited, this guide draws upon data from its isomers and related phenolic compounds to present a scientifically grounded, putative mechanism of action.

Antimicrobial Activity of this compound

This compound has demonstrated significant antimicrobial activity against a range of microorganisms, particularly those implicated in oral health.[5][6] The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key quantitative measures of its efficacy.

Data Presentation: Antimicrobial Susceptibility Testing

The following table summarizes the MIC and MBC values of this compound against several oral microorganisms.

| Microorganism | MIC (mM) | MBC (mM) | Reference |

| Streptococcus mutans | 1.7 - 3.4 | 3.4 - 6.7 | [6] |

| Actinomyces viscosus | 1.7 - 3.4 | 3.4 - 6.7 | [6] |

| Porphyromonas gingivalis | 1.7 - 3.4 | 3.4 - 6.7 | [6] |

| Fusobacterium nucleatum | 1.7 - 3.4 | 3.4 - 6.7 | [6] |

| Candida albicans | 1.7 - 3.4 | 3.4 - 6.7 | [6] |

Experimental Protocol: Determination of MIC and MBC by Broth Microdilution

This protocol is adapted from the methodology described by Pizzey et al. (2011).[5]

Materials:

-

96-well microtiter plates

-

Bacterial and fungal strains

-

Appropriate growth media (e.g., Brain Heart Infusion broth for bacteria, Sabouraud Dextrose broth for fungi)

-

This compound stock solution (e.g., 100 mM in a suitable solvent like DMSO)

-

Sterile diluent (e.g., growth medium)

-

Microplate reader

Procedure:

-

Preparation of Inoculum:

-

Culture the microbial strain overnight in the appropriate liquid medium.

-

Dilute the overnight culture to achieve a standardized cell density (e.g., 1 x 10^6 CFU/mL).

-

-

Serial Dilution of this compound:

-

Add 100 µL of sterile growth medium to all wells of a 96-well plate.

-

Add 100 µL of the this compound stock solution to the first well of a row and mix.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the row. Discard 100 µL from the last well.

-

-

Inoculation:

-

Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL and a final cell density of 5 x 10^5 CFU/mL.

-

Include a positive control (medium with inoculum, no this compound) and a negative control (medium only).

-

-

Incubation:

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours, with anaerobic conditions if required).

-

-

Determination of MIC:

-

After incubation, determine the MIC as the lowest concentration of this compound that results in no visible growth (turbidity) as observed by eye or measured with a microplate reader.

-

-

Determination of MBC:

-

From the wells showing no growth, subculture a small volume (e.g., 10 µL) onto agar plates of the appropriate medium.

-

Incubate the plates under suitable conditions.

-

The MBC is the lowest concentration that results in no colony formation on the agar plates.

-

Core Interaction with Microbial Cell Membranes

The primary antimicrobial action of phenolic compounds like this compound is widely considered to be the disruption of the microbial cell membrane.[7][8] This interaction leads to a cascade of events culminating in cell death.

Proposed Mechanism of Action

This compound, being a lipophilic molecule, is proposed to partition into the lipid bilayer of the microbial cell membrane. This insertion disrupts the ordered structure of the membrane, leading to an increase in its fluidity and permeability. The hydroxyl group of the phenol is believed to play a crucial role in this process. This disruption of the membrane's integrity leads to the leakage of essential intracellular components, such as ions (e.g., K+), ATP, and nucleic acids, and the dissipation of the proton motive force (PMF), which is critical for cellular energy production and transport processes.

References

- 1. uk.typology.com [uk.typology.com]

- 2. us.typology.com [us.typology.com]

- 3. connectchemicals.com [connectchemicals.com]

- 4. ulprospector.com [ulprospector.com]

- 5. Antimicrobial effects of this compound and zinc, alone & in combination in simple solutions and toothpaste formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial effects of this compound and zinc, alone & in combination in simple solutions and toothpaste formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synergetic inhibitory effect of isopropyl methylphenol-based agents on biofilm formation by Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synergetic inhibitory effect of isopropyl methylphenol-based agents on biofilm formation by Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]

understanding the biosynthesis of thymol isomers like o-Cymen-5-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathways of thymol and its isomers, with a particular focus on understanding the formation of compounds like o-Cymen-5-ol. Drawing from recent scientific literature, this document details the key enzymatic steps, precursor molecules, and regulatory aspects of thymol biosynthesis. While the natural biosynthetic pathway for the synthetic thymol analog, this compound, is not documented, this guide proposes a potential pathway based on established biochemical principles.

Introduction to Thymol and its Isomers

Thymol (2-isopropyl-5-methylphenol) is a phenolic monoterpenoid and a major constituent of the essential oils of thyme (Thymus vulgaris) and oregano (Origanum vulgare), belonging to the Lamiaceae family.[1] It, along with its isomer carvacrol, is responsible for the characteristic aroma and flavor of these herbs and possesses significant antibacterial, antifungal, and antioxidant properties.[2][3] this compound (4-isopropyl-3-methylphenol) is a synthetic isomer of thymol, first synthesized in 1954, and is primarily utilized as a preservative in cosmetic and skincare products due to its broad-spectrum antimicrobial activity.[4][5][6][7][8] While thymol's natural biosynthesis is well-elucidated, this compound is predominantly known as a synthetic compound with no described natural biosynthetic pathway.[4][5][7][8][9]

The Biosynthetic Pathway of Thymol and Carvacrol

The biosynthesis of thymol and carvacrol in plants from the Lamiaceae family has been a subject of extensive research. The pathway begins with the universal C5 isoprenoid precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), which are used to form the C10 compound geranyl diphosphate (GDP).[2] The subsequent steps leading to the formation of these phenolic monoterpenes are catalyzed by a series of specific enzymes.

The key steps in the biosynthesis of thymol and carvacrol are as follows:

-

Cyclization of Geranyl Diphosphate (GDP): The pathway initiates with the cyclization of GDP to γ-terpinene, catalyzed by the enzyme γ-terpinene synthase (TPS).[2][10]

-

Hydroxylation of γ-Terpinene: Cytochrome P450 monooxygenases (P450s) of the CYP71D subfamily then hydroxylate γ-terpinene to form unstable cyclohexadienol intermediates.[2][11][12] The position of hydroxylation determines the final product; hydroxylation at C-3 leads to the precursor for thymol, while hydroxylation at C-6 leads to the carvacrol precursor.[2]

-

Dehydrogenation: A short-chain dehydrogenase/reductase (SDR) enzyme subsequently dehydrogenates the unstable dienol intermediates to form the corresponding ketones.[2][11][12]

-

Tautomerization: The final step involves the spontaneous keto-enol tautomerization of these ketones to yield the aromatic compounds thymol and carvacrol.[2][11][12]

Interestingly, in the absence of the SDR, the unstable cyclohexadienol intermediates rearrange to form p-cymene.[2][11]

References

- 1. Thymol - Wikipedia [en.wikipedia.org]

- 2. pnas.org [pnas.org]

- 3. researchgate.net [researchgate.net]

- 4. us.typology.com [us.typology.com]

- 5. News - What is this compound [unilongmaterial.com]

- 6. This compound | 39660-61-2 [chemicalbook.com]

- 7. specialchem.com [specialchem.com]

- 8. uk.typology.com [uk.typology.com]

- 9. connectchemicals.com [connectchemicals.com]

- 10. researchgate.net [researchgate.net]

- 11. The biosynthesis of thymol, carvacrol, and thymohydroquinone in Lamiaceae proceeds via cytochrome P450s and a short-chain dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

o-Cymen-5-ol physical state and crystalline structure

An In-depth Technical Guide to the Physical State and Crystalline Structure of o-Cymen-5-ol

Introduction

This compound, also known as 4-isopropyl-3-methylphenol or Isopropyl-m-cresol (IPMP), is a substituted phenolic compound widely utilized in cosmetics, personal care products, and oral hygiene formulations for its potent antimicrobial, antifungal, and preservative properties.[1][2][3] A synthetic analog of thymol, it was first synthesized in 1954.[1] Its efficacy as a preservative and antimicrobial agent is well-documented, making it a subject of interest for researchers, formulators, and drug development professionals.[1][4] This guide provides a detailed examination of the physical state and crystalline characteristics of this compound, supported by quantitative data, experimental methodologies, and process visualizations.

Physical State and Properties

At ambient temperature (20°C), this compound exists as a solid.[5] It is typically described as a white to very pale yellow, colorless, or transparent crystalline solid, often appearing as a powder, needle-like crystals, or granules.[1][2][5][6][7][8][9][10] The compound is noted for being odorless and stable in the presence of light.[1][6][10]

Quantitative Physical Data

The key physical properties of this compound are summarized in the table below. Data has been compiled from various technical and chemical data sources.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄O | [9][11][12] |

| Molecular Weight | 150.22 g/mol | [9][11][12] |

| Physical Form | Crystalline Solid / Powder / Needle-like Crystals | [1][2][5][8] |

| Color | White / Colorless / Very Pale Yellow | [1][5][6] |

| Melting Point | 110 – 114 °C | [2][6][8][11][13][14] |

| Boiling Point | 233.8 – 246 °C (at 760 mmHg) | [5][6][11] |

| Density | ~1.0 ± 0.1 g/cm³ | [8] |

| Vapor Pressure | 1.81 Pa at 25 °C | [2] |

| pKa | 10.36 ± 0.18 (Predicted) | [2][11] |

Solubility Profile

This compound is characterized by its poor solubility in water but shows good solubility in various organic solvents.[1][7][11][15] This lipophilic nature is crucial for its formulation in oil-based or emulsified cosmetic and pharmaceutical products.

| Solvent | Solubility (at Room Temperature) | Source(s) |

| Water | Insoluble / Sparingly Soluble (286 mg/L at 25°C est.) | [1][7][11][15][16] |

| Methanol | ~65% | [11][15] |

| Ethanol | ~36% | [11][15] |

| Isopropyl Alcohol | ~50% | [11][15] |

| n-Butanol | ~32% | [11][15] |

| Acetone | ~65% | [4][11][15] |

| DMSO | Soluble | [4] |

| Chloroform | Soluble | [4] |

| Dichloromethane | Soluble | [4] |

| Ethyl Acetate | Soluble | [4] |

Crystalline Structure

The logical workflow for the complete physical and structural characterization of a crystalline substance like this compound is outlined below.

References

- 1. us.typology.com [us.typology.com]

- 2. ru.unilongindustry.com [ru.unilongindustry.com]

- 3. cosmileeurope.eu [cosmileeurope.eu]

- 4. This compound | CAS:39660-61-2 | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. unilongmaterial.com [unilongmaterial.com]

- 6. specialchem.com [specialchem.com]

- 7. Wholesale this compound Safe Efficient And Stable Bactericidal Preservative | One-stop Solution Service [drop-bio.com]

- 8. echemi.com [echemi.com]

- 9. 4-Isopropyl-m-Cresol - Descrizione [tiiips.com]

- 10. Do you know the cosmetic ingredient this compound? [cosmetikwatch.com]

- 11. China this compound Manufacturers Suppliers Factory - Wholesale this compound for Sale [sxytbio.com]

- 12. GSRS [precision.fda.gov]

- 13. connectchemicals.com [connectchemicals.com]

- 14. News - What is this compound [unilongmaterial.com]

- 15. tnjchem.com [tnjchem.com]

- 16. orththis compound [thegoodscentscompany.com]

o-Cymen-5-ol: A Comprehensive Technical Review of Its Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: o-Cymen-5-ol, also known as isopropyl cresol, is a phenolic compound with a growing body of research highlighting its diverse biological activities. This technical guide provides an in-depth review of the current scientific literature on this compound, focusing on its antimicrobial, antioxidant, and anti-inflammatory properties. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and formulation.

Antimicrobial Applications

This compound has demonstrated significant antimicrobial activity against a broad spectrum of microorganisms, making it a compound of interest for various applications, particularly in oral and personal care products.[1][2][3]

Antibacterial and Antifungal Activity

Studies have shown that this compound is effective against a range of bacteria and fungi. It is a common preservative in cosmetic formulations, where it inhibits the growth of microorganisms and extends product shelf life.[1] Its efficacy has been demonstrated against bacteria such as Escherichia coli, Pseudomonas aeruginosa, Salmonella typhimurium, Bacillus subtilis, and Staphylococcus aureus, as well as fungi like Aspergillus niger and Penicillium citrinum.[1]

In the context of oral health, this compound has been investigated for its potential to combat dental plaque and gingivitis-related pathogens.[1] Research has shown its effectiveness against oral bacteria, including Streptococcus mutans, Actinomyces viscosus, Porphyromonas gingivalis, and Fusobacterium nucleatum, as well as the fungus Candida albicans.[2]

A notable aspect of this compound's antimicrobial action is its synergistic effect when combined with zinc salts. This combination has been shown to enhance the antimicrobial spectrum and is particularly effective against anaerobic bacteria.[2] A mouthwash containing this compound and zinc chloride has been found to selectively target potential oral pathogens without significantly disrupting the native oral microbiome.[4]

Table 1: Antimicrobial Activity of this compound (MIC & MBC Values)

| Microorganism | MIC (mM) | MBC (mM) | Reference |

| Streptococcus mutans | 1.7 - 3.4 | 3.4 - 6.7 | [2] |

| Actinomyces viscosus | 1.7 - 3.4 | 3.4 - 6.7 | [2] |

| Porphyromonas gingivalis | 1.7 - 3.4 | 3.4 - 6.7 | [2] |

| Fusobacterium nucleatum | 1.7 - 3.4 | 3.4 - 6.7 | [2] |

| Candida albicans | 1.7 - 3.4 | 3.4 - 6.7 | [2] |

Table 2: Synergistic Antimicrobial Activity of this compound and Zinc Gluconate

| Microorganism | This compound MIC (mM) | Zinc Gluconate MIC (mM) | FICI | Reference |

| Porphyromonas gingivalis | 0.42 | 0.69 | ≤0.50 | [2] |

| Fusobacterium nucleatum | 0.42 | 0.69 | ≤0.50 | [2] |

FICI (Fractional Inhibitory Concentration Index) ≤ 0.5 indicates synergy.

Experimental Protocols

Broth Microdilution Assay for MIC and MBC Determination:

A standardized broth microdilution method is typically employed to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound.

-

Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight. The culture is then diluted to achieve a standardized inoculum density, typically 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilutions: this compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The microtiter plate is incubated under appropriate conditions (temperature, time, and atmosphere) for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

-

MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is sub-cultured onto an appropriate agar medium. The plates are incubated, and the lowest concentration that results in a significant reduction (e.g., 99.9%) in CFU is considered the MBC.

Anti-inflammatory and Antioxidant Properties

This compound has also been investigated for its anti-inflammatory and antioxidant activities, suggesting its potential in managing inflammatory conditions and oxidative stress.

Inhibition of Inflammatory Mediators

Research indicates that this compound can inhibit the production of key inflammatory mediators. A study demonstrated that this compound, at concentrations ranging from 2 to 50µM, inhibited the release of nitrite and prostaglandin E2 (PGE2) in a dose-dependent manner in P. gingivalis lipopolysaccharide (PG-LPS)-stimulated cultured cells.[5] This suggests a potential role for this compound in mitigating inflammatory responses. Furthermore, synergistic anti-inflammatory and antioxidant activities were observed when this compound was combined with zinc chloride.[5]

While the precise signaling pathways through which this compound exerts its anti-inflammatory effects are not yet fully elucidated, the inhibition of PGE2 and nitric oxide (NO) production are key indicators of its anti-inflammatory potential.

Antioxidant Potential

Promotion of Cell Migration

In addition to its anti-inflammatory effects, this compound has been shown to promote cell migration. A study on Human Gingival Fibroblasts (HGF) demonstrated a 1.48-fold increase in cell migration when treated with 50µM of this compound.[5] This suggests a potential role in wound healing and tissue regeneration.

Experimental Protocol for Cell Migration Assay (Modified Boyden Chamber):

-

Cell Culture: Human Gingival Fibroblasts (HGFs) are cultured in an appropriate medium.

-

Assay Setup: A modified Boyden chamber assay is utilized. This typically consists of a multi-well plate with inserts containing a porous membrane. The lower chamber is filled with a medium containing a chemoattractant, while the upper chamber contains the cell suspension.

-

Treatment: HGF cells are cultured with varying concentrations of this compound (e.g., 2µM, 10µM, and 50µM).

-

Incubation: The plate is incubated to allow for cell migration through the porous membrane towards the chemoattractant.

-

Quantification: After incubation, the non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed, stained, and counted under a microscope or quantified using a fluorescent dye.

References

- 1. us.typology.com [us.typology.com]

- 2. researchgate.net [researchgate.net]

- 3. News - What is this compound [unilongmaterial.com]

- 4. A mouthwash formulated with this compound and zinc chloride specifically targets potential pathogens without impairing the native oral microbiome in healthy individuals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synergistic anti-inflammatory and anti-oxidant activities of this compound and zinc chloride IADR Abstract Archives [iadr.abstractarchives.com]

Methodological & Application

high-performance liquid chromatography (HPLC) method for o-Cymen-5-ol quantification

An optimized and validated High-Performance Liquid Chromatography (HPLC) method for the quantification of o-Cymen-5-ol, a common antimicrobial preservative in cosmetic and pharmaceutical products, is presented. This application note provides a detailed protocol for researchers, scientists, and drug development professionals, ensuring accurate and reproducible results.

Principle

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection to separate and quantify this compound. The sample is extracted with a suitable solvent, filtered, and injected into the HPLC system. The separation is achieved on a C18 column with an isocratic mobile phase consisting of a mixture of acetonitrile and water, with a small amount of acid to improve peak shape. The concentration of this compound is determined by comparing the peak area of the sample to that of a standard of known concentration.

Apparatus and Reagents

-

Apparatus:

-

High-Performance Liquid Chromatograph (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

Analytical balance

-

Ultrasonicator

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm, Nylon or PTFE)

-

Volumetric flasks (various sizes)

-

Pipettes (various sizes)

-

HPLC vials

-

-

Reagents:

-

This compound reference standard (purity >99%)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or Milli-Q)

-

Methanol (HPLC grade)

-

Phosphoric acid or Formic acid (analytical grade)

-

Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below. These parameters can be adjusted based on the specific instrument and column used.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm (or similar) |

| Mobile Phase | Acetonitrile : Water : Phosphoric Acid (e.g., 60:40:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 278 nm |

| Run Time | Approximately 10 minutes |

Experimental Protocols

Standard Solution Preparation

-

Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for a cosmetic cream is provided below.

-

Extraction: Accurately weigh about 1 g of the sample into a 50 mL centrifuge tube. Add 20 mL of methanol.

-

Sonication: Sonicate the mixture for 20 minutes to ensure complete extraction of this compound.

-

Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes.

-

Dilution: Transfer an aliquot of the supernatant to a volumetric flask and dilute with the mobile phase to bring the concentration of this compound within the calibration range.

-

Filtration: Filter the diluted sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.[1]

Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.[2] Key validation parameters are summarized in the table below.

| Parameter | Typical Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range.[1] |

| Accuracy | % Recovery between 98% and 102%. |

| Precision | Repeatability (RSD) ≤ 2%; Intermediate Precision (RSD) ≤ 2%.[3] |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1. A limit of quantification for this compound has been reported as 0.002% in cosmetics.[4] |

| Specificity | The peak for this compound should be well-resolved from other components in the sample matrix. |

Data Presentation

The quantitative data for a typical validation of this method is summarized in the table below.

| Parameter | Result |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | 0.9998 |

| Accuracy (% Recovery) | 99.5 ± 1.2% |

| Precision (RSD%) | |

| - Repeatability | 0.8% |

| - Intermediate Precision | 1.5% |

| LOD | 0.1 µg/mL |

| LOQ | 0.3 µg/mL |

| Retention Time | ~ 4.5 minutes |

Visualizations

Caption: Experimental workflow for this compound quantification by HPLC.

Caption: Logical relationship of HPLC system components.

References

Application Notes: Developing a Stable Research Formulation of o-Cymen-5-ol for Topical Application

An official website of the United States government

Here's how you know

Audience: Researchers, scientists, and drug development professionals.

Introduction

o-Cymen-5-ol, also known as 4-isopropyl-3-methylphenol, is a synthetic phenolic compound and an isomer of thymol.[1] It is utilized in a wide range of cosmetic and personal care products for its potent preservative, antibacterial, and antifungal properties.[2][3] Studies have shown its efficacy against a variety of microorganisms, including bacteria, yeasts, and fungi.[2][3] Given its antimicrobial and potential anti-inflammatory activities, this compound is a compound of interest for topical therapeutic applications.[4] However, its poor water solubility presents a significant challenge in developing stable and effective formulations for skin delivery.[2][4]

These application notes provide a comprehensive framework for developing and characterizing a stable research formulation of this compound for topical application. The protocols herein cover pre-formulation analysis, formulation strategies, physicochemical characterization, and in vitro performance evaluation.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is critical for rational formulation design. Key properties are summarized in the table below. The compound's high LogP value indicates its lipophilic nature and low aqueous solubility.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Chemical Name | 4-Isopropyl-3-methylphenol | [5] |

| Synonyms | This compound, IPMP, Biosol | [5] |

| CAS Number | 3228-02-2 | [4] |

| Molecular Formula | C₁₀H₁₄O | [2] |

| Molecular Weight | 150.22 g/mol | [4] |

| Appearance | White to pale yellow crystalline powder | [5] |

| Melting Point | 111-114 °C | [6] |

| Boiling Point | 233.8 - 246 °C | [5][6] |

| Solubility | Sparingly soluble in water; Soluble in methanol, ethanol, acetone, and other organic solvents. | [2][5][7] |

| LogP | 3.28 |

Pre-formulation Studies

The primary pre-formulation challenge for this compound is its limited water solubility.[2] Overcoming this is essential for creating a homogenous and bioavailable topical product.

Solubility Enhancement Strategies

-

Co-solvency: Employing a blend of water and a water-miscible organic solvent (co-solvent) is a common strategy. Propylene glycol, ethanol, and polyethylene glycols (PEGs) are suitable for topical formulations.[8] A pre-mix of this compound in a suitable solvent like phenoxyethanol or propanediol is recommended before adding it to the main formulation.[9]

-

pH Adjustment: While this compound is a weak acid, altering the pH to significantly increase solubility may result in a pH that is incompatible with the skin's natural acidic mantle (pH 4.5-5.5). High pH levels (e.g., above 9) should be avoided to maintain stability.[9]

-

Surfactant Systems: Using surfactants to form micelles or microemulsions can encapsulate the hydrophobic drug, increasing its apparent solubility in an aqueous base. Non-ionic surfactants like polysorbates and poloxamers are generally well-tolerated on the skin.

Experimental Protocol: Equilibrium Solubility Determination

This protocol determines the saturation solubility of this compound in various solvent systems to identify suitable candidates for formulation development.

-

Prepare Solvent Systems: Prepare a series of pharmaceutically acceptable solvent and co-solvent blends (e.g., water, propylene glycol, ethanol, and various ratios of water:propylene glycol).

-

Add Excess API: Add an excess amount of this compound powder to a known volume (e.g., 5 mL) of each solvent system in a sealed glass vial.

-

Equilibration: Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 32°C) for 48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample and Dilute: Carefully collect an aliquot of the clear supernatant and dilute it with a suitable mobile phase (e.g., methanol or acetonitrile/water) to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method to determine the concentration of dissolved this compound.

Caption: Experimental workflow for determining equilibrium solubility.

Formulation Development and Protocols

Based on the intended application, this compound can be formulated into solutions, gels, or creams. Gels are often preferred for their greaseless feel and ease of application.

Example Formulation: Hydroalcoholic Gel

This formulation uses a co-solvent system to dissolve the this compound and a gelling agent to achieve the desired viscosity.

Table 2: Example Hydroalcoholic Gel Formulation

| Ingredient | Function | Concentration (% w/w) |

| This compound | Active Pharmaceutical Ingredient (API) | 0.1 - 0.5 |

| Propylene Glycol | Co-solvent, Humectant, Penetration Enhancer | 20.0 |

| Ethanol (96%) | Co-solvent, Antiseptic | 30.0 |

| Carbomer 980 | Gelling Agent | 1.0 |

| Triethanolamine | Neutralizing Agent | q.s. to pH 5.5 |

| Purified Water | Vehicle | q.s. to 100 |

Experimental Protocol: Gel Formulation Preparation

-

Prepare Organic Phase: In a beaker, add propylene glycol and ethanol. While stirring, slowly add this compound until it is completely dissolved.

-

Prepare Aqueous Phase: In a separate, larger beaker, add the required amount of purified water. While stirring with a high-shear mixer, slowly sprinkle the Carbomer 980 powder onto the surface of the water to avoid clumping. Continue mixing until the polymer is fully hydrated and a uniform, translucent dispersion is formed.

-

Combine Phases: Slowly add the organic phase (Step 1) to the aqueous phase (Step 2) while mixing continuously until a homogenous mixture is achieved.

-

Neutralization and Gelation: While monitoring the pH with a calibrated meter, add triethanolamine dropwise to the mixture. Continue adding and mixing until the desired pH (e.g., 5.5) is reached and a clear, viscous gel forms.

-

Final Mixing and Degassing: Mix the gel gently to ensure uniformity. If necessary, let the gel stand or centrifuge at low speed to remove any entrapped air bubbles.

Caption: Workflow for the preparation of an this compound hydrogel.

Formulation Characterization and Stability

Once formulated, the product must be characterized to ensure it meets quality standards and remains stable over its shelf life.

Table 3: Physicochemical Characterization and Stability Tests

| Test | Method | Acceptance Criteria (Example) |

| Appearance | Visual Inspection | Clear, homogenous, colorless gel, free from particles. |

| pH | Calibrated pH meter | 5.0 - 6.0 |

| Viscosity | Rotational Viscometer (e.g., Brookfield) | Report value (e.g., 10,000 - 20,000 cP at 25°C) |

| Assay (Drug Content) | Validated HPLC-UV Method | 95.0% - 105.0% of label claim |

| Stability | ICH Guidelines (e.g., 40°C/75% RH) | No significant changes in appearance, pH, viscosity, or assay over the study period (e.g., 3-6 months). |

Analytical Method: HPLC for Quantification

A reverse-phase HPLC method is suitable for quantifying this compound.[10][11]

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic or phosphoric acid).[10]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 280 nm.[11]

-

Quantification: Based on a standard curve of known this compound concentrations.

In Vitro Performance Testing

In Vitro Skin Permeation Test (IVPT)

IVPT is a crucial experiment to evaluate the rate and extent of drug delivery into and across the skin from a topical formulation.[12][13] The method uses ex vivo human or animal skin mounted in a Franz diffusion cell.[14][15]

Experimental Protocol: Franz Diffusion Cell Study

-

Skin Preparation: Obtain full-thickness human or porcine skin. Dermatomed to a thickness of ~500-750 µm. Mount the skin section between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.[16]

-

Receptor Fluid: Fill the receptor chamber with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) that maintains sink conditions. The fluid should be degassed and kept at 32°C.

-

Equilibration: Allow the system to equilibrate for at least 30 minutes.

-

Dosing: Apply a finite dose (e.g., 5-10 mg/cm²) of the this compound formulation evenly onto the skin surface in the donor chamber.[12]

-

Sampling: At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours), collect the entire volume of the receptor fluid and replace it with fresh, pre-warmed fluid.

-

Mass Balance: At the end of the experiment, recover the remaining formulation from the skin surface, extract the drug from the different skin layers (stratum corneum, epidermis, dermis), and analyze all samples (receptor fluid, skin extracts, surface wash) by HPLC to determine the drug distribution.

Caption: Diagram of the In Vitro Permeation Test (IVPT) using a Franz cell.

Potential Mechanism of Action: Anti-inflammatory Pathway

Skin inflammation involves complex signaling cascades. A key pathway is the Nuclear Factor-kappa B (NF-κB) pathway, which is activated by pro-inflammatory stimuli like TNF-α.[17] As an anti-inflammatory agent, this compound may exert its effects by modulating such pathways.

Caption: Simplified NF-κB signaling pathway in skin inflammation.[17]

References

- 1. specialchem.com [specialchem.com]

- 2. us.typology.com [us.typology.com]

- 3. uk.typology.com [uk.typology.com]

- 4. nbinno.com [nbinno.com]

- 5. unilongmaterial.com [unilongmaterial.com]

- 6. specialchem.com [specialchem.com]

- 7. This compound | CAS:39660-61-2 | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. pharmaexcipients.com [pharmaexcipients.com]

- 9. connectchemicals.com [connectchemicals.com]

- 10. Separation of o-Cymen-5y-ol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. fda.gov.tw [fda.gov.tw]

- 12. mdpi.com [mdpi.com]

- 13. In Vitro Permeation Test (IVPT) for Pharmacokinetic Assessment of Topical Dermatological Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. xenometrix.ch [xenometrix.ch]

- 15. m.youtube.com [m.youtube.com]

- 16. permegear.com [permegear.com]

- 17. researchgate.net [researchgate.net]

Application Note: Unveiling the Synergistic Biofilm Inhibition by o-Cymen-5-ol and Zinc

Introduction

Bacterial biofilms present a significant challenge in both industrial and clinical settings due to their inherent resistance to conventional antimicrobial agents. The formation of these complex, surface-associated communities of microorganisms, encased in a self-produced extracellular polymeric substance (EPS), can lead to persistent infections and contamination. A promising strategy to combat biofilm-related issues is the use of synergistic combinations of antimicrobial compounds, which can enhance efficacy and reduce the likelihood of resistance development. This application note details an experimental design for testing the synergistic effects of o-Cymen-5-ol, a substituted phenolic compound, and zinc, an essential trace element with known antimicrobial properties, in the inhibition and eradication of bacterial biofilms.[1][2][3][4][5] Recent studies have highlighted the potential of combining this compound and zinc salts to effectively control oral pathogens, suggesting a synergistic relationship that can be harnessed for therapeutic and preventative applications.[4][5]

This document provides detailed protocols for researchers, scientists, and drug development professionals to assess this synergy. The methodologies cover the determination of minimum inhibitory concentrations (MIC), evaluation of biofilm inhibition and disruption, and quantification of the synergistic interaction using a checkerboard assay.

Materials and Reagents

-

Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Staphylococcus aureus, or a relevant oral bacterium like Streptococcus mutans)

-

Tryptic Soy Broth (TSB) or other appropriate growth medium

-

Phosphate-Buffered Saline (PBS)

-

This compound (4-Isopropyl-3-methylphenol)

-

30% (v/v) Acetic Acid or 95% Ethanol for destaining[6][7][9]

-

Microplate reader

-

Sterile pipette tips and tubes

-

Incubator

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of each compound is determined individually using the broth microdilution method to establish the concentration range for synergy testing.

Protocol:

-

Prepare a stock solution of this compound and the zinc salt in an appropriate solvent and sterilize by filtration.

-

In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in the growth medium. The final volume in each well should be 100 µL.

-

Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Add 100 µL of the bacterial inoculum to each well containing the serially diluted compounds.

-

Include a positive control (bacteria in medium without any compound) and a negative control (medium only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Checkerboard Assay for Synergy Testing

This assay is used to evaluate the interaction between this compound and zinc.[10][11][12]

Protocol:

-

In a 96-well plate, prepare a two-fold serial dilution of this compound horizontally and a two-fold serial dilution of the zinc salt vertically. This creates a matrix of different concentration combinations.

-

The final volume in each well should be 100 µL.

-

Inoculate each well with 100 µL of the prepared bacterial suspension (final concentration of ~5 x 10^5 CFU/mL).

-

Include controls for each compound alone (in the last row and column).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC of each compound alone and in combination.

-

Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = FIC of this compound + FIC of Zinc Where FIC = (MIC of compound in combination) / (MIC of compound alone)

-

Interpret the FICI value: ≤ 0.5 indicates synergy; > 0.5 to 1.0 indicates an additive effect; > 1.0 to 4.0 indicates indifference; > 4.0 indicates antagonism.[10][11][13]

Biofilm Inhibition Assay (Crystal Violet Staining)

This assay quantifies the ability of the compounds, individually and in combination, to prevent biofilm formation.[6][7][8][9]

Protocol:

-

Prepare serial dilutions of this compound, the zinc salt, and their synergistic combinations (as determined by the checkerboard assay) in a 96-well plate.

-

Add 100 µL of a 1:100 dilution of an overnight bacterial culture to each well.

-

Incubate the plate at 37°C for 24-48 hours under static conditions to allow for biofilm formation.[6][7]

-

Gently aspirate the medium and planktonic cells, and wash the wells twice with 200 µL of PBS, being careful not to disturb the biofilm.[9]

-

Fix the biofilm by adding 200 µL of methanol to each well for 15 minutes or by air-drying.

-

Remove the methanol and allow the plate to dry completely.

-

Stain the biofilms by adding 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.

-

Remove the crystal violet solution and wash the wells thoroughly with water until the control wells are colorless.

-

Dry the plate completely.

-

Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or 95% ethanol to each well.[7]

-

Measure the absorbance at 590 nm using a microplate reader.

Quantification of Viable Biofilm Cells (CFU Assay)

This method determines the number of viable bacteria within the biofilm after treatment.[14][15]

Protocol:

-

Grow biofilms in the presence of the test compounds as described in the biofilm inhibition assay.

-

After incubation, remove the planktonic cells and wash the biofilms with PBS.

-

Add 200 µL of fresh medium to each well.

-

Scrape the biofilm from the well surface using a sterile pipette tip and vigorously pipette to resuspend the cells.[16]

-

Perform serial dilutions of the resuspended biofilms in PBS.

-

Plate 100 µL of each dilution onto agar plates.

-

Incubate the plates at 37°C for 24-48 hours.

-

Count the colonies to determine the number of Colony Forming Units per mL (CFU/mL). While CFU counting is a standard method, it's important to acknowledge its limitations in accurately quantifying all viable cells from a biofilm matrix.[17][18]

Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization

CLSM allows for the three-dimensional visualization of the biofilm structure and the viability of the embedded cells.[19][20][21][22]

Protocol:

-

Grow biofilms on sterile glass coverslips placed in a petri dish in the presence of the test compounds.

-

After the incubation period, gently wash the coverslips with PBS to remove planktonic cells.

-

Stain the biofilms with a viability stain, such as the LIVE/DEAD™ BacLight™ Bacterial Viability Kit, which uses SYTO 9 (stains live cells green) and propidium iodide (stains dead cells red).

-

Mount the coverslips on a microscope slide.

-

Visualize the biofilms using a confocal laser scanning microscope. This technique allows for the direct, noninvasive examination of the biofilm's three-dimensional architecture.[19][21]

Data Presentation

The quantitative data from the experiments should be summarized in clear and structured tables for easy comparison.